Solubility profile of 3,5-Dimethyl-3'-iodobenzophenone in organic solvents
Solubility profile of 3,5-Dimethyl-3'-iodobenzophenone in organic solvents
An In-depth Technical Guide to the Solubility Profile of 3,5-Dimethyl-3'-iodobenzophenone
Introduction: Contextualizing 3,5-Dimethyl-3'-iodobenzophenone
3,5-Dimethyl-3'-iodobenzophenone is an aromatic ketone featuring a benzophenone core structure. This core is functionalized with two methyl groups on one phenyl ring and an iodine atom on the other. While specific applications of this particular molecule are not widely documented, its structural motifs are common in medicinal chemistry and materials science. Benzophenone derivatives are utilized as photoinitiators, UV blockers, and as scaffolds in the design of pharmacologically active agents. The iodoarene moiety is a particularly valuable synthetic handle, enabling a multitude of transition metal-catalyzed cross-coupling reactions that are foundational to modern drug discovery.[1][2]
For any compound intended for use in pharmaceutical development or solution-phase chemical synthesis, a thorough understanding of its solubility is paramount. Solubility dictates formulation strategies, impacts bioavailability, and can be a critical determinant of a compound's success or failure in preclinical and clinical stages.[3] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of 3,5-Dimethyl-3'-iodobenzophenone in common organic solvents.
Section 1: Physicochemical Characterization and Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[4] By dissecting the structure of 3,5-Dimethyl-3'-iodobenzophenone, we can predict its behavior in various solvent classes.
-
Benzophenone Core: The central diphenylmethanone structure is largely non-polar and hydrophobic due to the two phenyl rings. However, the carbonyl group (C=O) introduces a significant dipole moment, allowing for dipole-dipole interactions. Unsubstituted benzophenone is known to be soluble in many organic solvents like alcohols, ethers, and chloroform, but is insoluble in water.[5]
-
Dimethyl Substitution: The two methyl groups (-CH₃) on the 3 and 5 positions are electron-donating and increase the lipophilicity (non-polar character) of the molecule. This substitution is expected to enhance solubility in non-polar solvents.
-
Iodine Substitution: The iodine atom at the 3' position also significantly increases the lipophilicity and molecular weight of the compound. While iodine is electronegative and exerts a weak electron-withdrawing inductive effect, its overall contribution to polarity is minimal compared to its increase in non-polar surface area.[1]
Table 1: Predicted Solubility of 3,5-Dimethyl-3'-iodobenzophenone in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Moderate to Good | The large, non-polar surface area of the molecule will interact favorably with non-polar solvents via London dispersion forces.[4] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Good to Excellent | These solvents can engage in dipole-dipole interactions with the carbonyl group while also effectively solvating the non-polar phenyl rings. |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent | DMSO and DMF are powerful, highly polar solvents capable of dissolving a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol | Moderate | The carbonyl oxygen can act as a hydrogen bond acceptor, but the overall lipophilicity may limit high solubility.[6] |
| Aqueous | Water | Insoluble | The molecule is too large and lipophilic to overcome the strong hydrogen bonding network of water. |
Section 2: Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In drug discovery and development, it is crucial to differentiate between two types of solubility measurements: thermodynamic and kinetic.[7]
-
Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[7] This is a fundamental, intrinsic property of the compound in its most stable crystalline form and is the "gold standard" for solubility measurement.[8]
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[9] The concentration at which the compound precipitates is its kinetic solubility. This method is fast and suited for high-throughput screening but often overestimates the true thermodynamic solubility because the precipitate may be amorphous (a higher-energy, more soluble state) rather than crystalline.[3][8]
For lead optimization and formulation development, thermodynamic solubility data is more reliable and meaningful.[8]
Table 2: Comparison of Thermodynamic and Kinetic Solubility Assays
| Feature | Thermodynamic (Equilibrium) Solubility | Kinetic Solubility |
| Starting Material | Solid compound (crystalline powder) | Concentrated stock solution (e.g., in DMSO) |
| Principle | Measures the concentration of a saturated solution at equilibrium.[7] | Measures the concentration at which precipitation occurs upon dilution.[9] |
| Incubation Time | Long (hours to days) to ensure equilibrium is reached.[10] | Short (minutes to hours).[10] |
| Throughput | Low to medium. | High, suitable for screening large compound libraries.[9] |
| Relevance | "Gold standard" for biopharmaceutical characterization and formulation.[8] | Useful for early-stage discovery to flag potential issues.[3] |
| Potential for Error | Can be time-consuming. | Often overestimates true solubility; result can be system-dependent.[8] |
Section 3: Experimental Protocols for Solubility Determination
The following sections provide standardized, step-by-step protocols for determining the solubility of 3,5-Dimethyl-3'-iodobenzophenone.
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
This method is the benchmark for measuring equilibrium solubility and is recommended by regulatory bodies such as the World Health Organization (WHO).[11]
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.
Step-by-Step Methodology:
-
Preparation: Add an excess of solid 3,5-Dimethyl-3'-iodobenzophenone to a series of clear glass vials (e.g., 2-4 mL). An "excess" ensures that a solid phase remains at the end of the experiment, which is a prerequisite for equilibrium.[7] A starting point could be to add 5-10 mg of the solid.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. To ensure equilibrium is reached, a time-course experiment is essential. For example, sample vials at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. To obtain a clear supernatant free of any solid particles, either:
-
Centrifugation: Centrifuge the vials at high speed.
-
Filtration: Withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter). This is a critical step to avoid artificially high results from suspended microparticles.
-
-
Quantification:
-
Carefully take a known volume of the clear supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.[12][13] A calibration curve prepared from known concentrations of 3,5-Dimethyl-3'-iodobenzophenone is required for accurate quantification.[14]
-
-
Data Analysis: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Screening
This high-throughput method is ideal for early discovery to quickly assess the solubility of many compounds.[10]
Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The formation of a precipitate is detected, typically by light scattering (nephelometry) or by measuring the concentration of the remaining dissolved compound after filtration.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 3,5-Dimethyl-3'-iodobenzophenone in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate (e.g., 96-well), add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.
-
Incubation: Shake the plate at room temperature for a short period (e.g., 1-2 hours).
-
Detection & Quantification:
-
Nephelometry: Measure the turbidity (light scattering) in each well using a plate reader. An increase in scattering indicates precipitation. The concentration at which this occurs is the kinetic solubility.
-
Direct Measurement: Alternatively, use a filter plate to separate the precipitated solid. The concentration of the compound in the filtrate is then determined by HPLC-UV or UV-Vis spectroscopy, similar to the thermodynamic method.[10]
-
-
Data Analysis: Determine the highest concentration at which the compound remains in solution.
Caption: Workflow for a High-Throughput Kinetic Solubility Assay.
Section 4: Key Factors Influencing Solubility
Several physical and chemical factors can significantly alter the measured solubility of 3,5-Dimethyl-3'-iodobenzophenone.
-
Temperature: For most solid organic compounds, the dissolution process is endothermic (absorbs heat).[15] Therefore, the solubility of 3,5-Dimethyl-3'-iodobenzophenone is expected to increase with increasing temperature.[16] This relationship is described by the van 't Hoff equation.[16]
-
Solvent Choice: As predicted in Table 1, the choice of solvent is the most critical factor. The solubility will be maximized in solvents with similar polarity and intermolecular force characteristics. A solvent miscibility table can provide general guidance on solvent-solvent interactions, which can be extended to solute-solvent predictions.[4]
-
Solid-State Properties (Polymorphism): Organic molecules can often crystallize in multiple different solid-state forms, known as polymorphs.[17] Each polymorph has a unique crystal lattice and, consequently, a different free energy. The most thermodynamically stable polymorph will always be the least soluble.[7][17] It is crucial to characterize the solid form of the material used in a thermodynamic solubility experiment, as a metastable form could convert to the stable form during the experiment, leading to a misinterpretation of the results.[7]
Conclusion
This guide provides a comprehensive framework for approaching the solubility profile of 3,5-Dimethyl-3'-iodobenzophenone. Based on its molecular structure, it is predicted to be a lipophilic compound with good solubility in a range of non-polar and polar aprotic organic solvents and poor solubility in water. For researchers and drug development professionals, it is imperative to move beyond prediction and obtain robust experimental data. The distinction between kinetic and thermodynamic solubility is critical, with the Shake-Flask method providing the definitive equilibrium solubility value required for late-stage development. By following the detailed protocols and understanding the key influencing factors outlined herein, scientists can generate reliable and meaningful solubility data to guide synthesis, formulation, and the overall development trajectory of this and other related compounds.
References
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutics and Biopharmaceutics, 47(3), 589-95. Available at: [Link]
-
Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
-
Ataman Kimya. BENZOPHENONE. Available at: [Link]
-
Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Available at: [Link]
-
Avena Lab. Benzophenone-3 TDS ENG. Available at: [Link]
-
Basicmedical Key. (2016, August 14). Solubility and Dissolution. Available at: [Link]
-
PubChem. 3-Iodobenzonitrile. Available at: [Link]
-
Rowan. Predicting Solubility. Available at: [Link]
-
Sciencemadness Wiki. (2022, July 9). Benzophenone. Available at: [Link]
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. Available at: [Link]
-
Bienta. Aqueous Solubility Assay. Available at: [Link]
-
Panapitiya, G., et al. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv.org. Available at: [Link]
-
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. Available at: [Link]
-
PubChem. 3,5-Dimethylphenol. Available at: [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
-
ACS Publications. (2018, April 18). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Wikipedia. Solubility. Available at: [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
-
ResearchGate. The thermodynamic principles of dissolution. Available at: [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
World Health Organization (WHO). Annex 4. Available at: [Link]
-
ResearchGate. Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Available at: [Link]
-
National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Available at: [Link]
-
Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available at: [Link]
-
European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available at: [Link]
-
Scent.vn. 3,5-Dimethylphenol (CAS 108-68-9): Odor profile, Properties, & IFRA compliance. Available at: [Link]
-
Cheméo. Chemical Properties of Phenol, 3,5-dimethyl- (CAS 108-68-9). Available at: [Link]
-
Cheméo. Chemical Properties of 3-Iodobenzonitrile (CAS 69113-59-3). Available at: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]
-
Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. Available at: [Link]
-
ECA Academy. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Available at: [Link]
-
FE 315 Instrumental Analysis HPLC. Available at: [Link]
-
WHO Prequalification Unit – Medicines. (2023, January 24). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications. Available at: [Link]
-
ResearchGate. A REVIEW ON INSTRUMENTATION AND VALIDATION METHOD OF UV-VISIBLE SPECTROSCOPY AND HPLC FOR THE ANALYSIS OF DRUGS. Available at: [Link]
-
Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Available at: [Link]
-
Ch17 Reactions of Aromatic Compounds. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Benzophenone - Sciencemadness Wiki [sciencemadness.org]
- 6. avenalab.com [avenalab.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aqueous Solubility Assay | Bienta [bienta.net]
- 10. enamine.net [enamine.net]
- 11. who.int [who.int]
- 12. improvedpharma.com [improvedpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Solubility - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
